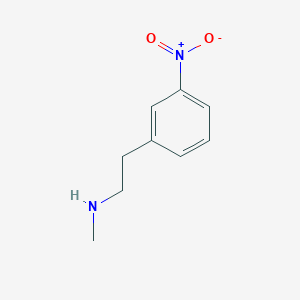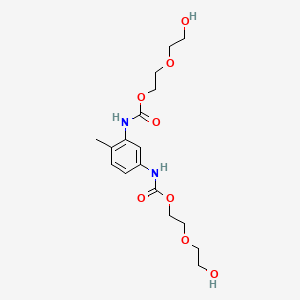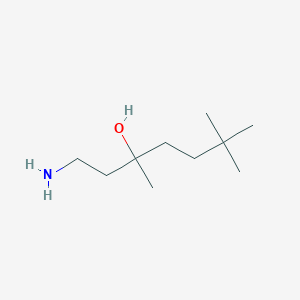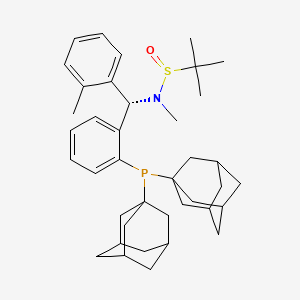![molecular formula C11H14N4 B13642935 5-(Piperidin-3-yl)imidazo[1,2-a]pyrimidine](/img/structure/B13642935.png)
5-(Piperidin-3-yl)imidazo[1,2-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Piperidin-3-yl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that features a fused imidazo-pyrimidine core with a piperidine substituent at the 5-position. This compound is part of a broader class of imidazo[1,2-a]pyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
The synthesis of 5-(Piperidin-3-yl)imidazo[1,2-a]pyrimidine typically involves multi-step procedures that include cyclization reactions. One common synthetic route involves the condensation of 2-aminopyrimidine with a suitable aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyrimidine core. The piperidine ring is then introduced via nucleophilic substitution or other suitable reactions .
Industrial production methods often employ catalytic processes to enhance yield and selectivity. For example, the use of Brønsted acidic ionic liquids as catalysts has been reported to be effective in the synthesis of related compounds under solvent-free conditions .
Analyse Chemischer Reaktionen
5-(Piperidin-3-yl)imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperidine ring, where halogenated derivatives can be formed.
Cyclization: Intramolecular cyclization reactions can further modify the imidazo[1,2-a]pyrimidine core.
Common reagents and conditions used in these reactions include transition metal catalysts, acidic or basic conditions, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-(Piperidin-3-yl)imidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-(Piperidin-3-yl)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . In receptor binding studies, it can act as an agonist or antagonist, modulating signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-(Piperidin-3-yl)imidazo[1,2-a]pyrimidine include:
Imidazo[1,2-a]pyridine: Known for its luminescent properties and applications in optoelectronics.
Imidazo[1,5-a]pyridine: Used in pharmaceuticals and agrochemicals.
Benzo[4,5]imidazo[1,2-a]pyrimidine: Noted for its selective biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and application.
Eigenschaften
Molekularformel |
C11H14N4 |
|---|---|
Molekulargewicht |
202.26 g/mol |
IUPAC-Name |
5-piperidin-3-ylimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C11H14N4/c1-2-9(8-12-4-1)10-3-5-13-11-14-6-7-15(10)11/h3,5-7,9,12H,1-2,4,8H2 |
InChI-Schlüssel |
IVQGBDOZSAGCIM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CNC1)C2=CC=NC3=NC=CN23 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![gadolinium(3+) (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol 2-[bis({2-[(carboxylatomethyl)(carboxymethyl)amino]ethyl})amino]acetate](/img/structure/B13642872.png)

![4,5,6,7-Tetrahydro-isoxazolo[4,5-c]pyridine-3-methanamine](/img/structure/B13642890.png)


![4-Methyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2,3-thiadiazole](/img/structure/B13642908.png)





